

Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues

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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzamide

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Comparative SAR Analysis of 3-Hydroxy-5methylbenzamide Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3- Hydroxy-5-methylbenzamide** analogues. The information is compiled from recent studies and presented to facilitate the rational design of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes.

Structure-Activity Relationship Data

The biological activity of **3-Hydroxy-5-methylbenzamide** analogues has been primarily investigated in the context of their anti-mycobacterial and histone deacetylase (HDAC) inhibitory activities. The following tables summarize the key findings from these studies, highlighting the impact of structural modifications on potency and selectivity.

Anti-Mycobacterial Activity of Benzamide Analogues

A series of **3-Hydroxy-5-methylbenzamide** derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. The core structure was modified at the C-5 position and the amide functionality to explore the SAR.



Compound	C-5 Substitutio n	Amide Substitutio n	IC90 (μM)	HepG2 CC50 (μM)	Selectivity Index (SI)
4b	Methyl	Primary	0.62	33	53
16	Thiophene	Primary	0.13	39	300
22f	Methyl	Secondary (Methyl)	0.09	25	278
4z	Fluorine	Primary	> 100	-	-
4za	Difluoromethy I	Primary	> 100	-	-
4h	3-Pyridine	Primary	7.5	37	5
41	3-Furan	Primary	0.41	40	98
4m	2-Furan	Primary	0.58	40	69
40	3-Thiophene	Primary	0.35	30	86
4p	2-Thiophene	Primary	0.2	13	65

Data sourced from a study on benzamides as Mycobacterium tuberculosis QcrB inhibitors.[1]

Key SAR Insights for Anti-Mycobacterial Activity:

- C-5 Position: Substitution at the C-5 position of the benzamide core is crucial for activity.
 Electron-rich, smaller substitutions are favored.[1] Electron-withdrawing groups like fluorine and difluoromethyl are poorly tolerated.[1] Heteroaromatic rings such as furan and thiophene at this position lead to potent analogues.[1]
- Amide Substitution: Secondary amides, such as methyl amides, are more potent than their primary amide counterparts.[1]

HDAC1 Inhibitory Activity of Benzamide Derivatives



A quantitative structure-activity relationship (3D-QSAR) study on a series of benzamide derivatives as HDAC1 inhibitors revealed key structural requirements for potent inhibition.

Compound	Binding Energy (kcal/mol)	Biological Activity Correlation	
36	-19.1	Strong	
37	-18.5	Strong	
49	-24.0	Strong	
CPD-60	-21.2	Strong	
CI-994	-14.4	Favorable	
MS275	-16.1	Favorable	

Binding energies were calculated using the MM-PBSA method and showed a strong correlation with biological activities.[2]

Key SAR Insights for HDAC1 Inhibition:

- An increase in electron density around the benzamide ring enhances inhibitory activity.
- Interaction with Phe150 and Phe205 suggests that an electronegative substituent in the linker region facilitates π-stacking interactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 3-Hydroxy-5-methylbenzamide Analogues

A general synthetic route for the preparation of 5-substituted-3-hydroxybenzamide analogues involves the following key steps:

 Starting Material: The synthesis typically starts from a commercially available substituted 2hydroxybenzamide. For example, 2-hydroxy-5-methylbenzamide can be used as a starting point.[1]



- Coupling Reaction: A common method for introducing substituents is the Mitsunobu coupling reaction. For instance, coupling of the hydroxybenzamide with an appropriate alcohol can yield the desired ether-linked analogue.[1]
- Alternative Coupling: Suzuki-Miyaura coupling reactions can be employed to introduce various aromatic and heteroaromatic moieties at the C-5 position.[1]
- Amide Modification: Secondary amides can be prepared from the corresponding primary amides through standard N-alkylation procedures.

In Vitro Anti-Mycobacterial Assay

The antimycobacterial activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H37Rv strain using the following protocol:

- Culture Preparation:M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.
- Assay: The bacterial culture is added to 96-well plates containing the serially diluted compounds. The plates are incubated at 37°C.
- Measurement of Inhibition: After a defined incubation period (e.g., 7 days), bacterial growth
 is measured using a suitable method, such as the Microplate Alamar Blue Assay (MABA).
 The IC90 value, the concentration required to inhibit 90% of bacterial growth, is then
 determined.[1]

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a human cell line, such as HepG2 (human liver cancer cell line), to determine their selectivity.

• Cell Culture: HepG2 cells are maintained in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum.



- Assay: Cells are seeded in 96-well plates and allowed to attach. The cells are then treated with serial dilutions of the test compounds.
- Measurement of Viability: After an incubation period (e.g., 72 hours), cell viability is
 determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5diphenyltetrazolium bromide) assay. The CC50 value, the concentration that causes 50% cell
 death, is calculated.[1]

3D-QSAR and Molecular Docking

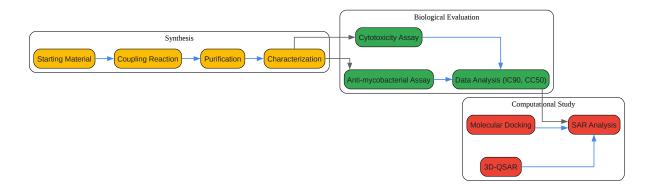
Computational studies are often employed to understand the SAR at a molecular level.

- Dataset Preparation: A dataset of benzamide derivatives with their known biological activities (e.g., IC50 values) is compiled.[2][3]
- Molecular Modeling: 3D structures of the compounds are generated and optimized.
- Alignment: The molecules are aligned based on a common scaffold or by docking them into the active site of the target protein.
- QSAR Model Generation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models that correlate the 3D structural features of the molecules with their biological activity.[2]
- Molecular Docking: To predict the binding mode and interactions of the compounds with their target protein, molecular docking simulations are performed using software like AutoDock or Schrödinger Suite.[2][3]

Visualizations

The following diagrams illustrate key workflows and relationships in the SAR studies of **3-Hydroxy-5-methylbenzamide** analogues.

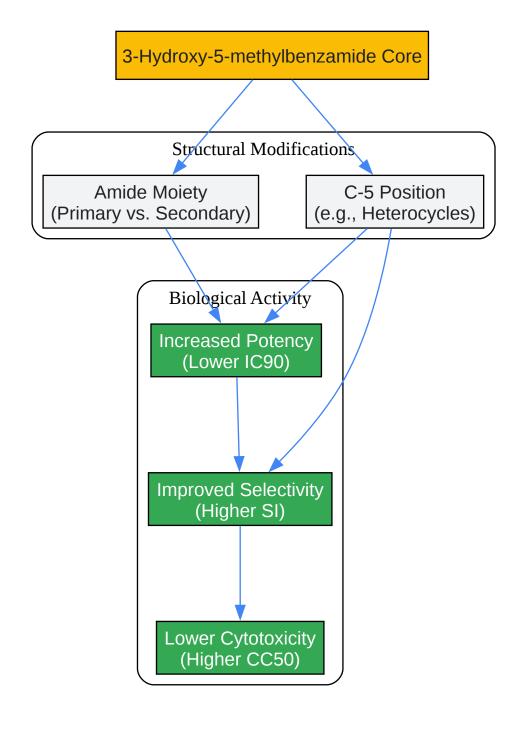




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Caption: General experimental workflow for SAR studies.





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